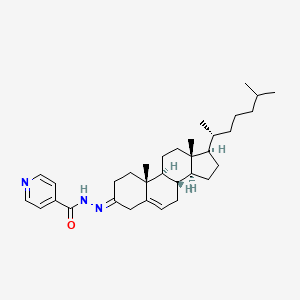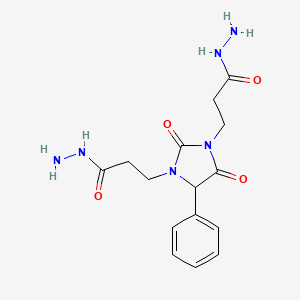
2,4-Dioxo-5-phenylimidazolidine-1,3-di(propionohydrazide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dioxo-5-phenylimidazolidine-1,3-di(propionohydrazide): is a chemical compound with the molecular formula C15H20N6O4 and a molecular weight of 348.36 g/mol. This compound is characterized by its imidazolidine ring structure, which is substituted with phenyl and propionohydrazide groups. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Industrial Production Methods: Industrial production methods for this compound are not well-documented. it is likely that similar synthetic routes are scaled up for industrial production, with considerations for yield optimization and cost-effectiveness.
化学反应分析
Types of Reactions: 2,4-Dioxo-5-phenylimidazolidine-1,3-di(propionohydrazide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The phenyl and propionohydrazide groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted imidazolidine derivatives.
科学研究应用
Chemistry: In chemistry, 2,4-Dioxo-5-phenylimidazolidine-1,3-di(propionohydrazide) is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. Its hydrazide groups can form stable complexes with metal ions, making it useful in bioinorganic chemistry .
Industry: In industry, 2,4-Dioxo-5-phenylimidazolidine-1,3-di(propionohydrazide) is used in the production of advanced materials, such as polymers and coatings. Its thermal stability and reactivity make it suitable for use in high-performance materials .
作用机制
The mechanism of action of 2,4-Dioxo-5-phenylimidazolidine-1,3-di(propionohydrazide) involves its ability to form stable complexes with metal ions and other molecules. This interaction can influence various molecular pathways, depending on the specific application. For example, in catalysis, the compound can act as a ligand, facilitating the catalytic process by stabilizing transition states.
相似化合物的比较
- Adipic acid dihydrazide
- Isophthalic dihydrazide
- Sebacic dihydrazide
- 4-isopropyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide)
Comparison: Compared to these similar compounds, 2,4-Dioxo-5-phenylimidazolidine-1,3-di(propionohydrazide) is unique due to its phenyl substitution, which imparts distinct chemical propertiesFor example, the phenyl group can enhance the compound’s ability to participate in π-π interactions, making it useful in materials science .
属性
CAS 编号 |
94231-30-8 |
|---|---|
分子式 |
C15H20N6O4 |
分子量 |
348.36 g/mol |
IUPAC 名称 |
3-[3-(3-hydrazinyl-3-oxopropyl)-2,4-dioxo-5-phenylimidazolidin-1-yl]propanehydrazide |
InChI |
InChI=1S/C15H20N6O4/c16-18-11(22)6-8-20-13(10-4-2-1-3-5-10)14(24)21(15(20)25)9-7-12(23)19-17/h1-5,13H,6-9,16-17H2,(H,18,22)(H,19,23) |
InChI 键 |
BUGOGQOKXQIQAQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2C(=O)N(C(=O)N2CCC(=O)NN)CCC(=O)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


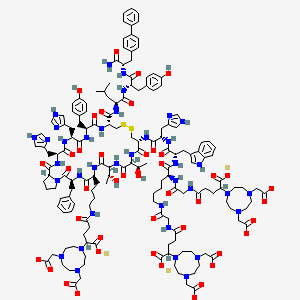
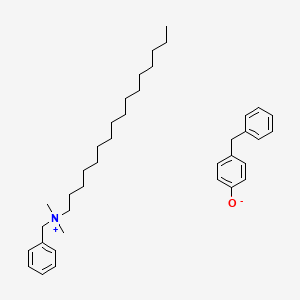
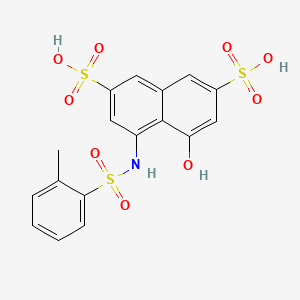
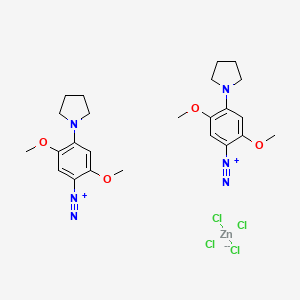
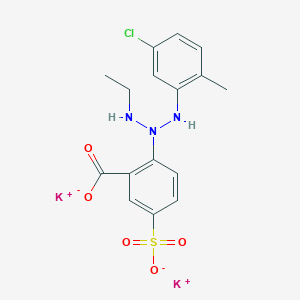
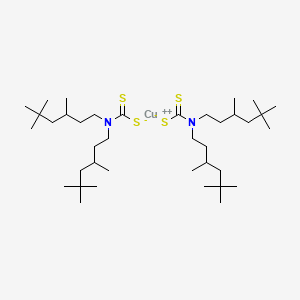
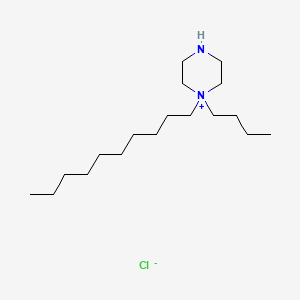
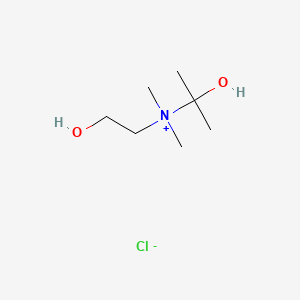
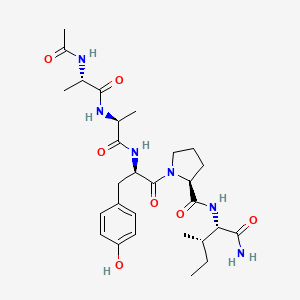
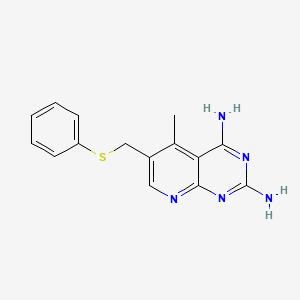
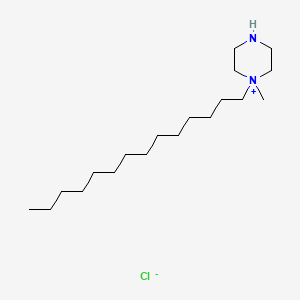
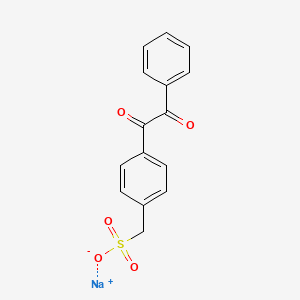
![2-cyclohexylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium](/img/structure/B12686355.png)
